(2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Butoxy Group: The butoxy group can be introduced via an alkylation reaction using butyl bromide and a suitable base such as potassium carbonate.
Formation of the Amide Linkage: The final step involves the coupling of the quinoline derivative with 3-(3,4-dimethoxyphenyl)prop-2-enoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the double bond in the prop-2-enamide moiety, converting it to a single bond.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Saturated amide derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the development of organic semiconductors and light-emitting diodes.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against a range of microbial pathogens.
Anticancer Agents: Some derivatives have been studied for their potential to inhibit cancer cell growth.
Medicine
Drug Development: The compound could be a lead compound for the development of new therapeutic agents.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways. The butoxy and dimethoxyphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent with a quinoline structure.
Quinine: Another antimalarial compound derived from quinoline.
Uniqueness
(2E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C24H26N2O4 |
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Molecular Weight |
406.5 g/mol |
IUPAC Name |
(E)-N-(8-butoxyquinolin-5-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C24H26N2O4/c1-4-5-15-30-21-12-10-19(18-7-6-14-25-24(18)21)26-23(27)13-9-17-8-11-20(28-2)22(16-17)29-3/h6-14,16H,4-5,15H2,1-3H3,(H,26,27)/b13-9+ |
InChI Key |
PNSHDLIGWBLWSC-UKTHLTGXSA-N |
Isomeric SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C=CC=N2 |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C=CC=N2 |
Origin of Product |
United States |
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